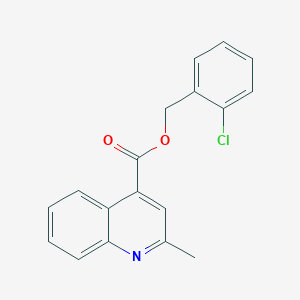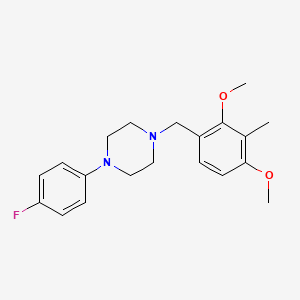
4-isopropyl-3-methylphenyl 2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isopropyl-3-methylphenyl 2-thiophenecarboxylate, also known as IMPC or IMPTC, is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of thiophene carboxylates, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-isopropyl-3-methylphenyl 2-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and pathways involved in inflammation and pain. 4-isopropyl-3-methylphenyl 2-thiophenecarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and physiological effects:
4-isopropyl-3-methylphenyl 2-thiophenecarboxylate has been shown to reduce inflammation and pain in animal models through its inhibition of COX-2 activity. Additionally, the compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. 4-isopropyl-3-methylphenyl 2-thiophenecarboxylate has also been shown to have a low toxicity profile, making it a potentially safe compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-isopropyl-3-methylphenyl 2-thiophenecarboxylate in lab experiments is its relatively low cost and ease of synthesis. Additionally, the compound has been shown to have a wide range of biological activities, making it a versatile tool for scientific research. However, one limitation of using 4-isopropyl-3-methylphenyl 2-thiophenecarboxylate is its limited solubility in certain solvents, which may affect its efficacy in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving 4-isopropyl-3-methylphenyl 2-thiophenecarboxylate. One area of interest is the development of new derivatives of 4-isopropyl-3-methylphenyl 2-thiophenecarboxylate with improved biological activities. Additionally, the compound may have potential applications in the development of new drugs for the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 4-isopropyl-3-methylphenyl 2-thiophenecarboxylate and its potential applications in scientific research.
Métodos De Síntesis
4-isopropyl-3-methylphenyl 2-thiophenecarboxylate can be synthesized through a multi-step process involving the reaction of 4-isopropyl-3-methylphenol with thiophene-2-carboxylic acid in the presence of a catalyst and other reagents. The final product is obtained through purification steps such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
4-isopropyl-3-methylphenyl 2-thiophenecarboxylate has been studied for its potential applications in various scientific fields such as organic chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models. Additionally, 4-isopropyl-3-methylphenyl 2-thiophenecarboxylate has been investigated for its potential use as a precursor in the synthesis of other biologically active compounds.
Propiedades
IUPAC Name |
(3-methyl-4-propan-2-ylphenyl) thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2S/c1-10(2)13-7-6-12(9-11(13)3)17-15(16)14-5-4-8-18-14/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGRGABSUKAOHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=CS2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-3-methylphenyl 2-thiophenecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)

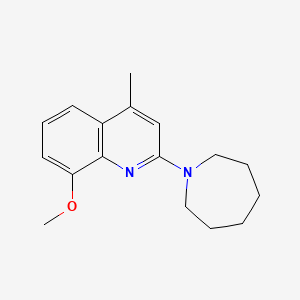

![6-methyl-2-[(3-pyridinylmethyl)thio]-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5705091.png)
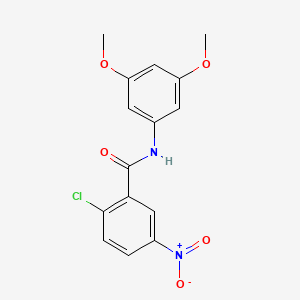
![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)

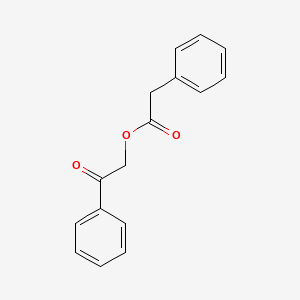
![1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5705147.png)
